2-Pyridin-3-yl-1,3-thiazole-4-carbonitrile
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Overview
Description
2-Pyridin-3-yl-1,3-thiazole-4-carbonitrile is a heterocyclic compound that features a pyridine ring fused with a thiazole ring and a nitrile group at the fourth position of the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridin-3-yl-1,3-thiazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α-haloketones in the presence of a base, followed by the introduction of a nitrile group. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may be optimized for cost-effectiveness and environmental sustainability by recycling solvents and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
2-Pyridin-3-yl-1,3-thiazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
2-Pyridin-3-yl-1,3-thiazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the development of materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Pyridin-3-yl-1,3-thiazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Pyridin-2-yl-1,3-thiazole-4-carbonitrile
- 2-Pyridin-4-yl-1,3-thiazole-4-carbonitrile
- 2-Pyridin-3-yl-1,3-thiazole-5-carbonitrile
Uniqueness
2-Pyridin-3-yl-1,3-thiazole-4-carbonitrile is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and development.
Properties
Molecular Formula |
C9H5N3S |
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Molecular Weight |
187.22 g/mol |
IUPAC Name |
2-pyridin-3-yl-1,3-thiazole-4-carbonitrile |
InChI |
InChI=1S/C9H5N3S/c10-4-8-6-13-9(12-8)7-2-1-3-11-5-7/h1-3,5-6H |
InChI Key |
GBPRGPPIKQSVCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=CS2)C#N |
Origin of Product |
United States |
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